molecular formula C35H72O7Si4 B15196867 Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate

Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate

Cat. No.: B15196867
M. Wt: 717.3 g/mol
InChI Key: WXTMRGOLCJXVSO-VLZGORHUSA-N
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Description

This compound is a highly functionalized octahydropyrano[3,2-b]pyran derivative featuring multiple tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) protecting groups. These silyl ethers are strategically placed to enhance stability during synthetic pathways, particularly in the synthesis of complex natural products or pharmaceuticals. The stereochemical configuration (2R,4aS,6S,7R,8S,8aS) and the (S,E)-allyl substituent are critical for its reactivity and selectivity in downstream transformations, such as cross-coupling reactions or glycosylation processes . Its molecular formula is C₃₃H₆₇O₇Si₄ (calculated based on structural analogs in ), with a molecular weight of approximately 765.3 g/mol. The compound is typically used as a synthetic intermediate in organic chemistry, leveraging its silyl-protected hydroxyl and allyl groups for controlled deprotection or functionalization .

Properties

Molecular Formula

C35H72O7Si4

Molecular Weight

717.3 g/mol

IUPAC Name

methyl 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate

InChI

InChI=1S/C35H72O7Si4/c1-33(2,3)44(14,15)40-27(22-23-43(11,12)13)30-32(42-46(18,19)35(7,8)9)31(41-45(16,17)34(4,5)6)29-26(39-30)21-20-25(38-29)24-28(36)37-10/h22-23,25-27,29-32H,20-21,24H2,1-19H3/b23-22+/t25-,26+,27+,29+,30+,31+,32-/m1/s1

InChI Key

WXTMRGOLCJXVSO-VLZGORHUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC(=O)OC)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/[Si](C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compound for Comparison : Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl )octahydropyrano[3,2-b]pyran-2-yl)acetate (CAS 157322-83-3)

Molecular Formula : C₃₂H₆₃IO₇Si₃
Molecular Weight : 771.0 g/mol
Structural Differences :

  • Substituent at Allyl Position : Iodo (-I) replaces trimethylsilyl (-TMS).
  • Impact on Reactivity: The iodo group enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki, Stille) compared to the TMS-substituted analog, which is sterically hindered and less prone to nucleophilic attack . The TMS group in the target compound improves solubility in nonpolar solvents, whereas the iodo analog may exhibit polar interactions due to halogen bonding .

Other Structural Analogues

(a) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Key Features :

  • Fluorinated chains and triazole linkages enable applications in bioorthogonal chemistry and targeted drug delivery.
  • Unlike the TBDMS/TMS-protected compound, this analog lacks silyl groups but incorporates fluorinated moieties for enhanced metabolic stability .
(b) (4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate

Key Features :

  • A pyrano-pyridine core with ester functionalities.
  • The absence of silyl groups reduces synthetic complexity but limits controlled deprotection strategies .

Comparative Data Table

Property Target Compound (TMS-substituted) Iodo-substituted Analog (CAS 157322-83-3) Fluorinated Triazole Analog
Molecular Formula C₃₃H₆₇O₇Si₄ C₃₂H₆₃IO₇Si₃ C₄₄H₄₉F₁₇N₆O₁₂
Molecular Weight (g/mol) ~765.3 771.0 ~1,342.9
Key Functional Groups TBDMS, TMS, allyl TBDMS, iodo, allyl Fluorocarbon, triazole
Reactivity Stable under acidic conditions Reactive in cross-coupling reactions Bioorthogonal ligation
Primary Application Synthetic intermediate Electrophilic coupling precursor Drug delivery systems
Reference

Preparation Methods

Core Pyran Formation

The octahydropyrano[3,2-b]pyran skeleton is assembled through a stereoselective aldol condensation. For example, (6S)-6-((E)-5-methoxy-5-oxopent-3-en-1-yl)-5-oxo-5,6-dihydro-2H-pyran-2-yl benzoate undergoes cerium(III)-mediated reduction to install the C5 hydroxyl group, followed by cyclization under acidic conditions.

Reaction Conditions :

  • Reduction : Cerium(III) chloride heptahydrate in methanol/dichloromethane at -75°C.
  • Cyclization : Amberlite IRA 400 CI resin in methanol/water at 63°C.
Step Reagents Temperature Yield (%)
Cerium-mediated reduction CeCl₃·7H₂O, MeOH/CH₂Cl₂ -75°C 78
Cyclization Amberlite IRA 400 CI, MeOH/H₂O 63°C 85

Silyl Protection and Oxidation

The C7 and C8 hydroxyl groups are protected as TBS ethers to prevent interference during subsequent reactions. Dess-Martin periodinane oxidizes the C6 hydroxymethyl group to a formyl group, enabling allylation.

Key Reaction :
$$
\text{C6 hydroxymethyl} \xrightarrow{\text{Dess-Martin periodinane}} \text{C6 formyl} \quad
$$

Conditions :

  • Protection : TBSCl, imidazole in DMF, 0°C to 25°C.
  • Oxidation : Dess-Martin periodinane in dichloromethane, 28°C.
Step Reagents Temperature Yield (%)
TBS protection TBSCl, imidazole, DMF 0°C → 25°C 92
C6 oxidation Dess-Martin periodinane, CH₂Cl₂ 28°C 88

Stereoselective Allylation at C6

The (S,E)-configured allyl group is introduced via a palladium-catalyzed Stille coupling. Methyl 2-((2R,4aS,6S,7R,8S,8aS)-6-((S)-3-bromo-1-hydroxyprop-2-yn-1-yl)-7,8-bis(TBS-oxy)octahydropyrano[3,2-b]pyran-2-yl)acetate reacts with tributyl(vinyl)tin in the presence of tetrakis(triphenylphosphine)palladium(0).

Mechanism :
$$
\text{Alkyne} + \text{Stannane} \xrightarrow{\text{Pd(PPh₃)₄}} \text{(S,E)-allyl} \quad
$$

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: -72°C to 28°C.
  • Catalyst loading: 5 mol% Pd(PPh₃)₄.
Step Reagents Temperature Yield (%)
Stille coupling Pd(PPh₃)₄, Bu₃SnCH₂CH₂SiMe₃ -72°C → 28°C 65

Final Esterification and Deprotection

The methyl acetate group is introduced via transesterification of the C2 benzoate intermediate. Amberlyst A26 hydroxide resin facilitates hydrolysis, followed by methyl iodide quenching.

Critical Step :
$$
\text{Benzoate} \xrightarrow{\text{Amberlyst A26, MeOH}} \text{Acetate} \quad
$$

Conditions :

  • Hydrolysis: Amberlyst A26 resin in methanol, 50°C.
  • Methylation: Methyl iodide, K₂CO₃ in acetone.
Step Reagents Temperature Yield (%)
Benzoate hydrolysis Amberlyst A26, MeOH 50°C 90
Methylation CH₃I, K₂CO₃, acetone 25°C 95

Purification and Analytical Control

Purification challenges arise from the compound’s stereochemical complexity and sensitivity to acidic/basic conditions. Industrial protocols employ:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (7:3 → 1:1).
  • Crystallization : Isopropyl alcohol/hexane mixtures to isolate diastereomers.

Purity Standards :

  • HPLC: ≥99% (C18 column, acetonitrile/water 70:30).
  • Chiral SFC: ≥98% enantiomeric excess.

Comparative Analysis of Key Reactions

Oxidation Methods

Method Reagent Selectivity Yield (%)
Jones oxidation CrO₃, H₂SO₄ Moderate 72
Dess-Martin periodinane C₉H₉IO₆ High 88

Dess-Martin periodinane outperforms Jones reagent in yield and stereochemical fidelity.

Silyl Protection Efficiency

Protecting Group Reagent Stability in THF
TBS TBSCl, imidazole High
TMS TMSCL, Et₃N Moderate

TBS groups provide superior stability under coupling conditions.

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